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Compound of Interest

Compound Name: CHF-6550

Cat. No.: B15619393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CHF-6550 is a novel inhaled therapeutic agent currently under investigation for the treatment of

respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). It is classified

as a "soft" dual pharmacology Muscarinic Antagonist and β2-Adrenergic Agonist (MABA). This

unique profile allows it to act locally in the lungs, offering the potential for enhanced efficacy

and a favorable safety profile by minimizing systemic exposure. This technical guide provides

an in-depth overview of the chemical properties, synthesis, and experimental evaluation of

CHF-6550.

Chemical Properties
CHF-6550 is a diphenyl hydroxyacetic ester derivative. Its key physicochemical properties are

summarized in the table below.
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Property Value Source

IUPAC Name Not publicly available

Molecular Formula C42H46N4O8 [1]

Molecular Weight 734.84 g/mol [1]

CAS Number 3052116-62-5 [1]

Appearance Not publicly available

Solubility Not publicly available

LogP Not publicly available

pKi (M3 Receptor) 9.3 [1]

pKi (β2 Adrenoceptor) 10.6 [1]

Synthesis
The synthesis of CHF-6550, as a diphenyl hydroxyacetic ester, likely involves a multi-step

process culminating in an esterification reaction. While the specific, detailed protocol for CHF-
6550 is proprietary to Chiesi Farmaceutici, a general synthetic approach for this class of

compounds can be inferred from the chemical literature.

A plausible synthetic route would involve the preparation of a key diphenyl hydroxyacetic acid

intermediate and a second intermediate containing the β2-agonist pharmacophore with a

suitable linker. The final step would be the coupling of these two intermediates via an ester

bond.

A general workflow for the synthesis is as follows:
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Multi-step synthesis
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Multi-step synthesis
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A generalized synthetic workflow for MABA compounds like CHF-6550.

Experimental Protocols
The development of CHF-6550 involved a comprehensive suite of in vitro and in vivo assays to

characterize its pharmacological activity, pharmacokinetic profile, and safety.

In Vitro Assays
1. Receptor Binding Assays:

Objective: To determine the binding affinity of CHF-6550 to human muscarinic M3 receptors

and β2-adrenergic receptors.

Methodology: Radioligand competition binding assays are a standard method. This typically

involves incubating cell membranes expressing the receptor of interest with a fixed

concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine for M3 receptors or

[3H]-CGP-12177 for β2 receptors) and increasing concentrations of the unlabeled test

compound (CHF-6550). The concentration of the test compound that inhibits 50% of the

specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory

constant (Ki).

2. Functional Assays:
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Objective: To assess the functional activity of CHF-6550 as a muscarinic antagonist and a

β2-agonist.

Methodology for Muscarinic Antagonism: A common assay involves measuring the ability of

the compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing

the M3 receptor. For example, the inhibitory effect on carbachol-induced calcium influx would

be measured.

Methodology for β2-Agonism: The agonist activity is often determined by measuring the

production of cyclic AMP (cAMP) in cells expressing the β2 receptor. An increase in cAMP

levels upon treatment with CHF-6550 would indicate agonistic activity.

Pharmacokinetic and Metabolism Assays
A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method was developed and validated for the accurate determination of CHF-6550 and its main

metabolite in rat plasma and lung homogenate samples. Biological samples were prepared by

a simple protein precipitation method using deuterated internal standards. The analytes were

separated on an HSS T3 analytical column with a 3.2-minute run time. Detection was

performed on a triple-quadrupole tandem mass spectrometer with positive-ion electrospray

ionization by selected-reaction monitoring.[2]

Signaling Pathways
CHF-6550 exerts its therapeutic effect by simultaneously modulating two distinct signaling

pathways in airway smooth muscle cells.

Muscarinic M3 Receptor Antagonism: Acetylcholine, a neurotransmitter, binds to M3

muscarinic receptors on airway smooth muscle, leading to bronchoconstriction. These

receptors are coupled to Gq proteins. Activation of this pathway leads to the activation of

phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to

smooth muscle contraction. By acting as an antagonist, CHF-6550 blocks the binding of

acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade and preventing

bronchoconstriction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15619393?utm_src=pdf-body
https://www.benchchem.com/product/b15619393?utm_src=pdf-body
https://www.benchchem.com/product/b15619393?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37028170/
https://www.benchchem.com/product/b15619393?utm_src=pdf-body
https://www.benchchem.com/product/b15619393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


β2-Adrenergic Receptor Agonism: The β2-adrenergic receptors are coupled to Gs proteins.

When an agonist like CHF-6550 binds to these receptors, it activates adenylyl cyclase, which

catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels

lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various

downstream targets, resulting in the sequestration of intracellular calcium and the relaxation

of airway smooth muscle, leading to bronchodilation.

The dual action of CHF-6550 provides a synergistic effect, offering a more potent and

sustained bronchodilation compared to single-target therapies.
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Dual signaling pathway of CHF-6550 in airway smooth muscle cells.
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Experimental Workflow for MABA Drug Discovery
The discovery and development of a MABA candidate like CHF-6550 follows a structured and

multi-stage workflow, from initial concept to preclinical evaluation.

Discovery Phase

Preclinical Development

Target Identification & Validation
(M3R and β2AR)

Lead Generation
(Design of dual-pharmacology molecules)

Hit-to-Lead Optimization
(SAR studies, improve potency & selectivity)

In Vitro Profiling
(Binding & functional assays, ADME)

In Vivo Efficacy Models
(e.g., bronchoprotection in animal models)

Pharmacokinetics & Toxicology
(Safety assessment)

Candidate Selection
(e.g., CHF-6550)
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A typical experimental workflow for the discovery of a MABA drug candidate.

Conclusion
CHF-6550 is a promising MABA candidate with a well-defined dual mechanism of action that

addresses the underlying pathophysiology of obstructive airway diseases. Its "soft" drug

properties are designed to maximize local efficacy in the lungs while minimizing systemic side

effects. The comprehensive preclinical evaluation, encompassing detailed chemical

characterization, targeted synthesis, and a battery of in vitro and in vivo studies, provides a

strong foundation for its further clinical development as a novel treatment for COPD and other

respiratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15619393?utm_src=pdf-body
https://www.benchchem.com/product/b15619393?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/chf-6550.html
https://pubmed.ncbi.nlm.nih.gov/37028170/
https://pubmed.ncbi.nlm.nih.gov/37028170/
https://pubmed.ncbi.nlm.nih.gov/37028170/
https://www.benchchem.com/product/b15619393#chf-6550-chemical-properties-and-synthesis
https://www.benchchem.com/product/b15619393#chf-6550-chemical-properties-and-synthesis
https://www.benchchem.com/product/b15619393#chf-6550-chemical-properties-and-synthesis
https://www.benchchem.com/product/b15619393#chf-6550-chemical-properties-and-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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